molecular formula C3H4F3NO3 B1419489 Trifluoropyruvamide hydrate CAS No. 1210756-85-6

Trifluoropyruvamide hydrate

Cat. No.: B1419489
CAS No.: 1210756-85-6
M. Wt: 159.06 g/mol
InChI Key: QPNRUCQPIMAEMH-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Organic Compounds Research

Fluorinated organic compounds are a cornerstone of modern chemical science, with applications spanning pharmaceuticals, agrochemicals, and materials science. solvay.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. rsc.orgnih.gov This is often attributed to the high electronegativity of fluorine, which can influence molecular conformation, binding affinity, and metabolic stability. nih.gov

Trifluoropyruvamide (B1304051) hydrate (B1144303) fits within this context as a trifluoromethyl-containing compound. The trifluoromethyl group (CF3) is a key motif in many bioactive molecules. purdue.edu Trifluoropyruvamide hydrate serves as a valuable synthetic intermediate, providing a building block for more complex fluorinated molecules. scribd.com Its reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl group, which activates the adjacent carbonyl group. researchgate.net The compound exists as a stable hydrate, a common feature for compounds with highly electrophilic carbonyl groups. mdpi.com

Significance in Contemporary Chemical and Biochemical Science

The significance of this compound in contemporary science lies primarily in its utility as a precursor in organic synthesis and its potential in medicinal chemistry. Research has shown its use in the synthesis of various heterocyclic compounds and as a component in multicomponent reactions. ub.edu

A notable area of interest is its potential as a scaffold for the design of enzyme inhibitors. Specifically, trifluoropyruvamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in various diseases. wayne.edu The hydrated nature of the central carbonyl group in this compound is a crucial feature, as it can mimic the transition state of enzymatic reactions, a key principle in the design of potent inhibitors. researchgate.net The exploration of this compound and its derivatives continues to be an active area of research for the development of new therapeutic agents. wayne.edu

Historical Overview of this compound Investigations

Investigations into this compound and related compounds have evolved from fundamental reactivity studies to explorations of their potential applications. Early research focused on the synthesis and characterization of α-ketoamides, the class of compounds to which trifluoropyruvamide belongs. A significant development was the discovery that trifluoroacetic anhydride (B1165640) reacts smoothly with isocyanides to produce trifluoropyruvamide derivatives in high yields. researchgate.net This method provided a straightforward entry into this class of compounds.

The understanding of the stability of the hydrate form of α-ketoamides, particularly those with electron-withdrawing groups like the trifluoromethyl group, has also been a key aspect of their investigation. researchgate.netmdpi.com More recent research has shifted towards leveraging the unique chemical properties of this compound for applications in medicinal chemistry, as exemplified by the design of HDAC inhibitors. wayne.edu While a detailed, linear historical timeline is not extensively documented in single sources, the progression of research indicates a move from synthetic methodology to functional application.

Data Table: Properties of this compound

PropertyDataReference
Chemical Formula C3H4F3NO3N/A
Molecular Weight 159.07 g/mol N/A
Appearance White crystals scribd.com
Key Structural Features Trifluoromethyl group, Amide group, Gem-diol (hydrated ketone) researchgate.net
Synthesis Reaction of an isocyanide with trifluoroacetic anhydride followed by hydrolysis researchgate.netub.edu
Reactivity The electrophilic ketone can be involved in various nucleophilic addition reactions. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,3-trifluoro-2-oxopropanamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3NO2.H2O/c4-3(5,6)1(8)2(7)9;/h(H2,7,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNRUCQPIMAEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)N)C(F)(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of Trifluoropyruvamide Hydrate

Established Synthetic Pathways to Trifluoropyruvamide (B1304051)

The synthesis of trifluoropyruvamide is most effectively achieved through the reaction of isocyanides with an activating agent, followed by hydrolysis. These methods leverage the reactivity of the isonitrile carbon to introduce the trifluoroacetyl group.

Hydrolysis of Activated Isonitrile Precursors

A fundamental approach to the synthesis of α-ketoamides, including trifluoropyruvamide, is the Nef reaction of isocyanides. This reaction involves the interaction of an isocyanide with an acyl chloride to form an α-keto imidoyl chloride intermediate. thieme-connect.comresearchgate.net This intermediate is then hydrolyzed to the corresponding α-keto amide. thieme-connect.com The hydrolysis of these activated isonitrile precursors, specifically the α-keto imidoyl chlorides, can be achieved under various conditions, including treatment with water or aqueous acid. thieme-connect.comnih.gov The mechanism of hydrolysis has been studied and is understood to proceed through a two-stage process involving a nitrilium-chloride ion pair. thieme-connect.com While this method is general for α-keto amides, its application to the synthesis of trifluoropyruvamide specifically involves the use of trifluoroacetyl chloride as the activating agent.

Approaches Involving Trifluoroacetic Anhydride (B1165640)

A highly effective and commonly employed method for the synthesis of trifluoropyruvamides involves the use of trifluoroacetic anhydride (TFAA) as the activating agent. The addition of trifluoroacetic anhydride to an isocyanide proceeds smoothly to generate a reactive intermediate. researchgate.netresearchgate.net Subsequent treatment of this intermediate with water leads to the formation of the trifluoropyruvamide, which is typically isolated as its stable hydrate (B1144303). acs.org This reaction provides a direct and high-yielding route to N-substituted trifluoropyruvamide hydrates. researchgate.netresearchgate.net

The reaction of isocyanides with trifluoroacetic anhydride in the presence of water constitutes a three-component reaction that efficiently furnishes trifluoropyruvamide hydrates. acs.org This methodology has been successfully applied to various isocyanides, demonstrating its versatility.

In Situ Hydration in Synthetic Sequences

A noteworthy aspect of the synthesis of trifluoropyruvamide is the spontaneous or deliberate in situ hydration of the final product. The electron-withdrawing nature of the trifluoromethyl group renders the ketone carbonyl highly electrophilic and susceptible to nucleophilic attack by water. Consequently, in the presence of water during the reaction workup, trifluoropyruvamide readily forms a stable gem-diol, the hydrate form. acs.org

This in situ hydration is often an integral part of the synthetic sequence, leading directly to the isolation of the crystalline and stable trifluoropyruvamide hydrate. acs.org The stability of the hydrate is a key feature, facilitating its handling and purification. The formation of hydrates is a well-documented phenomenon for compounds containing electron-deficient carbonyl groups. researchgate.netnih.gov

Synthesis of Key Derivatives and Analogs of this compound

The synthetic methodologies for this compound can be extended to produce a variety of derivatives and analogs, which are of interest for various applications, including as enzyme inhibitors.

N-substituted trifluoropyruvamide hydrates are readily accessible by employing the corresponding substituted isocyanides in the reaction with trifluoroacetic anhydride. acs.org For example, starting from benzyl (B1604629) isocyanide or phenethyl isocyanide, the corresponding N-benzyl- and N-phenethyl-trifluoropyruvamide hydrates can be synthesized. The general procedure for preparing substituted isocyanides often involves a two-step sequence from the corresponding primary amine. nih.gov

Furthermore, the this compound core can serve as a building block for more complex molecules. For instance, under catalysis with secondary amines, these hydrates can react with methyl ketones in an aldol-type reaction to furnish fluorinated aldol (B89426) compounds. acs.org They can also undergo Henry-type additions with nitromethane (B149229) under base catalysis. acs.org

Below is a table summarizing the synthesis of representative trifluoropyruvamide derivatives.

Precursor 1 (Isocyanide)Precursor 2 (Activating Agent)ProductReference
General IsocyanideTrifluoroacetic AnhydrideN-Substituted this compound acs.org
Benzyl IsocyanideTrifluoroacetic AnhydrideN-Benzylthis compound nih.gov
Phenethyl IsocyanideTrifluoroacetic AnhydrideN-Phenethylthis compound nih.gov
General IsocyanideTrichloroacetic AnhydrideN-Substituted Trichloropyruvamide Hydrate acs.org

Mechanistic Investigations of Trifluoropyruvamide Hydrate Formation and Reactivity

Hydration Equilibrium and Kinetic Studies

The formation of trifluoropyruvamide (B1304051) hydrate (B1144303) from its corresponding ketone is a reversible reaction involving the nucleophilic addition of water to the carbonyl group. libretexts.orgwikipedia.org The position of the equilibrium and the rate of hydration are influenced by both acid and base catalysis, as well as the electronic properties of the substituents. libretexts.orgstackexchange.com

Acid-Catalyzed Hydration Mechanisms and Intermediates

In the presence of an acid catalyst, the hydration of the carbonyl group of trifluoropyruvamide is accelerated. libretexts.orgorgosolver.com The mechanism involves the initial protonation of the carbonyl oxygen. libretexts.orgyoutube.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.orgyoutube.com

The key steps in the acid-catalyzed hydration are:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), forming a resonance-stabilized cation. youtube.com This step increases the positive charge on the carbonyl carbon. libretexts.org

Nucleophilic attack by water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. youtube.comyoutube.com This results in the formation of a protonated geminal diol intermediate. libretexts.org

Deprotonation: A water molecule acts as a base, removing a proton from the protonated geminal diol to yield the neutral trifluoropyruvamide hydrate and regenerate the acid catalyst (hydronium ion). libretexts.orglibretexts.org

Base-Catalyzed Hydration Mechanisms and Intermediates

Under basic conditions, the hydration of trifluoropyruvamide is also catalyzed, but through a different mechanistic pathway. libretexts.orgorgosolver.com In this case, the hydroxide (B78521) ion (OH⁻) is the key nucleophilic species. libretexts.orgyoutube.com

The mechanism proceeds as follows:

Nucleophilic attack by hydroxide: The strongly nucleophilic hydroxide ion directly attacks the electrophilic carbonyl carbon of the trifluoropyruvamide. youtube.comyoutube.com This leads to the formation of a tetrahedral alkoxide intermediate. youtube.com

Protonation: The alkoxide intermediate then abstracts a proton from a water molecule in the surrounding medium. youtube.com This step results in the formation of the geminal diol, this compound, and regenerates the hydroxide catalyst. libretexts.orgyoutube.com

Electronic Effects on Geminal Diol Stability in Trifluoropyruvamide Systems

The stability of geminal diols is significantly influenced by the electronic nature of the substituents on the carbon atom bearing the two hydroxyl groups. stackexchange.comvedantu.com In the case of this compound, the presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group plays a crucial role in stabilizing the geminal diol structure. wikipedia.orgvedantu.com

The high electronegativity of the fluorine atoms in the CF₃ group creates a strong inductive effect (-I effect), which withdraws electron density from the adjacent carbon atom. stackexchange.comvedantu.com This polarization helps to stabilize the partial positive charge on the carbon and also strengthens the intramolecular hydrogen bonding between the two hydroxyl groups. stackexchange.comdoubtnut.com This increased stability shifts the hydration equilibrium significantly towards the formation of the geminal diol. wikipedia.org For comparison, the equilibrium constant for the hydration of hexafluoroacetone, which also contains two trifluoromethyl groups, is approximately 10⁶, indicating a strong preference for the hydrated form. wikipedia.org In contrast, ketones with electron-donating groups tend to have much smaller hydration equilibrium constants. libretexts.org

Chemical Reactivity and Transformation Pathways of this compound

This compound, being a stable geminal diol, serves as a versatile precursor in various chemical transformations, particularly in nucleophilic addition reactions.

Nucleophilic Addition Reactions

The electron-deficient nature of the carbon atom bonded to the two hydroxyl groups makes this compound susceptible to attack by nucleophiles.

This compound can participate in Friedel-Crafts type reactions with electron-rich aromatic compounds. researchgate.net These reactions are a class of electrophilic aromatic substitution where an aromatic ring is alkylated or acylated. wikipedia.orgmasterorganicchemistry.com In this context, the this compound, or a derivative formed in situ, acts as the electrophile.

The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the formation of a more reactive electrophilic species. wikipedia.orgsaskoer.ca The electron-rich aromatic ring then attacks this electrophile, leading to the substitution of a hydrogen atom on the aromatic ring with the trifluoropyruvamide moiety. These reactions are valuable for the synthesis of complex trifluoromethylated molecules. researchgate.net

Table 1: Examples of Friedel-Crafts Type Reactions with this compound

Aromatic SubstrateCatalystProductReference
Electron-rich aromatic compoundsLewis AcidAryl-substituted trifluoromethyl compounds researchgate.net
Reactions with Diazo Compounds Leading to Trifluoromethyl Epoxides

The reaction between trifluoromethyl ketones, structural analogs of trifluoropyruvamide, and diazo compounds or their precursors is a key method for synthesizing trifluoromethyl-substituted epoxides. msu.ru These epoxides are valuable intermediates in organic and medicinal chemistry. rsc.orgrsc.org A notable advancement in this area is the visible-light-induced cycloaddition of N-tosylhydrazones with trifluoromethyl ketones. rsc.orgrsc.org This method proceeds under metal-free and catalyst-free conditions to produce trifluoromethyl(spiro)-epoxides, including those with challenging contiguous quaternary centers. rsc.orgrsc.orgx-mol.com

The reaction is initiated by visible light, which promotes the N-tosylhydrazone to an excited state, followed by the elimination of a tosyl group and dinitrogen to generate a carbene intermediate. This highly reactive carbene then attacks the electrophilic carbonyl carbon of the trifluoromethyl ketone. The subsequent intramolecular cyclization of the resulting intermediate yields the final trifluoromethyl epoxide product. This process is efficient and demonstrates broad substrate scope, allowing for the synthesis of complex molecular structures, including derivatives of bioactive molecules. rsc.orgacs.org

For instance, the reaction of various N-tosylhydrazones with trifluoroacetophenones under blue LED irradiation provides the corresponding (spiro)-epoxides in excellent yields and diastereomeric selectivity. rsc.org

Table 1: Synthesis of Trifluoromethyl(spiro)-epoxides via Visible-Light-Induced Cycloaddition

N-Tosylhydrazone PrecursorTrifluoromethyl KetoneProduct Yield (%)Reference
Cyclohexanone N-tosylhydrazone2,2,2-Trifluoroacetophenone90% rsc.org
Cyclopentanone N-tosylhydrazone2,2,2-Trifluoroacetophenone85% rsc.org
Flavanone N-tosylhydrazone2,2,2-Trifluoroacetophenone88% rsc.org
Cyclohexanone N-tosylhydrazone3',4'-Dichloro-2,2,2-trifluoroacetophenone91% rsc.org

In addition to visible-light methods, metal-catalyzed reactions, such as those using copper(I) iodide, can effectively facilitate the reaction between α-trifluoromethyl-diazophosphonates and carbonyl compounds to form epoxyphosphonates. msu.ru Copper(I)-catalyzed enantioselective epoxidation has also been developed for reactions between aldehydes and α-trifluoromethyl diazosilanes, highlighting the potential for asymmetric synthesis in this class of reactions. nih.govresearchgate.net

Other Carbonyl Addition Reactions

The activated carbonyl of this compound and related trifluoromethyl ketones undergoes nucleophilic addition with a wide array of nucleophiles beyond diazo compounds. masterorganicchemistry.comlibretexts.org The general mechanism involves the attack of a nucleophile on the electron-deficient carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol product. libretexts.org

Key examples of other carbonyl addition reactions include:

Addition of Organometallic Reagents : Grignard reagents and organolithium compounds readily add to trifluoromethyl ketones. However, the choice of nucleophile and reaction conditions can be critical to avoid side reactions.

Addition of Hydrazones : The nucleophilic 1,2-addition of formaldehyde (B43269) N,N-dialkylhydrazones to trifluoromethyl ketones can proceed without any catalyst to produce α-hydroxy-α-trifluoromethylhydrazones in high yields. acs.orgnih.gov

Addition of Cyanide : The addition of a cyanide ion (from sources like HCN or TMSCN) to the carbonyl group forms a cyanohydrin. This reaction is significant as it introduces a new carbon atom and a versatile nitrile group that can be further transformed. savemyexams.com

Aldol-Type Reactions : Trifluoromethyl ketones serve as excellent electrophiles in aldol (B89426) reactions. For example, they react with enolates or their equivalents, such as those derived from α-N3 amides or alkylidenepyrazolones, to form β-hydroxy ketone adducts. nih.govacs.org

The reactivity of the carbonyl group is significantly enhanced by the inductive effect of the CF3 group, making these additions often proceed under mild conditions where less activated ketones would not react. masterorganicchemistry.com

Table 2: Examples of Carbonyl Addition Reactions with Trifluoromethyl Ketones

Nucleophile SourceElectrophile (Trifluoromethyl Ketone)Product TypeReference
Formaldehyde N,N-dimethylhydrazone2,2,2-Trifluoroacetophenoneα-Hydroxy-α-trifluoromethylhydrazone acs.orgnih.gov
α-N3 7-azaindoline acetamide1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-oneCF3-substituted tertiary propargylic alcohol nih.gov
Trimethylsilylcyanide (TMSCN)General Aldehydes/KetonesCyanohydrin savemyexams.com
Alkylidenepyrazolone4'-Chloro-2,2,2-trifluoroacetophenoneChiral trifluoromethyl alcohol acs.org

Stereoselective Transformations in Chiral Systems

Achieving stereocontrol in reactions involving trifluoromethylated carbonyl compounds is crucial for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. nih.govrsc.org Stereoselective transformations are accomplished by using chiral systems, which can involve chiral catalysts, chiral auxiliaries, or chiral reagents to influence the formation of one stereoisomer over another. chinesechemsoc.org

Several strategies have been developed for the asymmetric synthesis of chiral trifluoromethylated alcohols and other adducts:

Catalytic Asymmetric Hydrogenation : The reduction of trifluoromethyl ketones to chiral secondary 2,2,2-trifluoroethanols can be achieved with high enantioselectivity using iridium or ruthenium-based catalysts complexed with chiral ligands. rsc.orgnih.gov

Chiral Auxiliary-Mediated Addition : The use of chiral nucleophiles, such as hydrazones derived from chiral amines like (S)-1-(methyleneamino)-2-[1-(methoxy)diphenyl-methyl]-pyrrolidine, allows for the diastereoselective addition to trifluoromethyl ketones. acs.orgnih.gov The resulting diastereomers can often be separated chromatographically to yield optically pure products. nih.gov

Organocatalysis : Chiral bifunctional organocatalysts, such as those derived from quinine (B1679958) alkaloids (e.g., β-isocupreidine), can catalyze asymmetric reactions. wiley.com For example, the [2+2] cycloaddition of allenoates with trifluoromethyl ketones proceeds with high enantioselectivity in the presence of β-isocupreidine. wiley.com Similarly, bifunctional catalysts can activate both the nucleophile and the trifluoromethyl ketone electrophile in vinylogous aldol reactions to produce chiral tertiary alcohols with good stereocontrol. acs.org

Chiral Lewis Acid Catalysis : The combination of a metal salt (e.g., Cu(OTf)2) with a chiral ligand (e.g., a chiral hydroxamic acid) creates a chiral Lewis acid environment. nih.govwikipedia.org This approach has been successfully applied to the direct aldol reaction of α-N3 amides with trifluoromethyl ketones, constructing products with two contiguous stereocenters in a highly stereoselective manner. nih.gov

Table 3: Examples of Stereoselective Reactions with Trifluoromethyl Ketones

Reaction TypeChiral SystemEnantiomeric/Diastereomeric ExcessReference
Asymmetric Reductive AminationRu-catalyst with chiral ligandup to 97% ee nih.gov
Asymmetric HydrogenationIridium/f-amphol catalystup to 99% ee rsc.org
Asymmetric [2+2] Annulationβ-Isocupreidine (organocatalyst)up to 96% ee, >20:1 dr wiley.com
Asymmetric Aldol ReactionCu(II)/chiral hydroxamic acidup to 99:1 dr, 98% ee nih.gov
Nucleophilic AdditionChiral hydrazone auxiliaryup to 81% de acs.orgnih.gov

Influence of Activating Agents on Reaction Selectivity

Activating agents, particularly Lewis acids, play a pivotal role in modulating the reactivity and selectivity of transformations involving trifluoromethyl ketones. wikipedia.org By coordinating to the carbonyl oxygen, a Lewis acid increases the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack. eopcw.com This activation can also profoundly influence the chemo-, regio-, and stereoselectivity of the reaction. researchgate.net

Rate Acceleration : The addition of weak nucleophiles to the already electron-deficient carbonyl of a trifluoromethyl ketone can be further enhanced by a Lewis acid catalyst. eopcw.com For example, the electrophilic trifluoromethylation of ketene (B1206846) silyl (B83357) acetals using hypervalent iodine reagents is efficiently catalyzed by trimethylsilyl (B98337) bis(trifluoromethanesulfonyl)imide (TMSNTf2), a potent Lewis acid. organic-chemistry.orgacs.org

Controlling Regioselectivity : In reactions with substrates possessing multiple electrophilic sites, such as α,β-unsaturated ketones, Lewis acids can direct the nucleophile to a specific position. For example, direct nucleophilic trifluoromethylation of enones typically results in 1,2-addition to the carbonyl group. However, using a bulky aluminum-centered Lewis acid can block the carbonyl moiety, forcing a 1,4-conjugate addition of the trifluoromethyl nucleophile. beilstein-journals.org

Enhancing Stereoselectivity : In asymmetric catalysis, Lewis acids are often integral components of the chiral catalyst system. researchgate.net The combination of a Lewis acid with a chiral ligand can create a well-defined, rigid chiral environment around the substrate. This organization enhances the facial discrimination of the electrophile, leading to higher enantioselectivity. nih.gov For instance, the cooperative catalysis between an N-heterocyclic carbene (NHC) and a Lewis acid like Scandium(III) triflate (Sc(OTf)3) has been shown to control the stereochemical outcome in additions to trifluoromethyl ketones. researchgate.net The Lewis acid activates the ketone, while the chiral NHC activates the nucleophilic partner, working in concert to achieve high stereoselectivity. researchgate.net

The choice of the activating agent is therefore a critical parameter that can be fine-tuned to control the outcome of reactions with this compound and its analogs.

Compound Reference Table

Advanced Spectroscopic and Structural Elucidation of Trifluoropyruvamide Hydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and dynamic investigation of molecules in both solution and solid states. For Trifluoropyruvamide (B1304051) hydrate (B1144303), NMR studies would be pivotal in confirming its hydrated gem-diol structure, exploring tautomeric equilibria, and understanding its behavior in solution.

Elucidation of Hydrate Structure and Tautomerism

The hydration of the carbonyl group in Trifluoropyruvamide results in the formation of a gem-diol, a structural feature that can be unequivocally identified by NMR spectroscopy. In ¹³C NMR, the chemical shift of the carbon atom bearing the two hydroxyl groups is characteristically found in the range of 70-100 ppm researchgate.net. This is a significant upfield shift compared to the carbonyl carbon of the corresponding unhydrated keto-amide, which would typically appear in the 160-180 ppm region.

While Trifluoropyruvamide hydrate predominantly exists as the gem-diol form, NMR spectroscopy is a sensitive tool to detect any potential equilibrium with the keto-amide tautomer in solution. The presence of the keto form would be indicated by a distinct set of resonances in both ¹H and ¹³C NMR spectra. However, for many α-ketoamides, the equilibrium heavily favors the hydrated form in aqueous solutions.

Solid-state NMR (ssNMR) could further complement solution-state studies by providing information about the structure in the crystalline state. The ¹³C CP-MAS spectrum would be expected to show a single resonance for the gem-diol carbon, confirming the homogeneity of the crystal structure researchgate.netconicet.gov.ar.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C(OH)₂ ~90
C=O (amide) ~165
CF₃ ~120 (quartet due to ¹JCF coupling)

Note: These are predicted values based on typical chemical shifts for gem-diols and amides.

Investigation of Solution-State Dynamics

In solution, NMR spectroscopy can provide insights into dynamic processes such as intermolecular exchange and rotational dynamics. The hydroxyl protons of the gem-diol moiety would likely exhibit a single, exchange-broadened peak in the ¹H NMR spectrum, the chemical shift of which would be dependent on factors like solvent, temperature, and concentration. Deuterium exchange studies, where D₂O is added to the sample, would lead to the disappearance of the -OH proton signal, confirming its identity.

Furthermore, variable temperature NMR experiments could be employed to study the hydrogen bonding dynamics and any potential conformational changes in solution.

Vibrational Spectroscopy (Infrared and Raman) Applications

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the functional groups and intermolecular interactions within a molecule. For this compound, these techniques are particularly useful for characterizing the extensive hydrogen bonding network established by the gem-diol and amide functionalities.

Characterization of Hydrogen Bonding Networks

The presence of multiple hydrogen bond donors (-OH and -NH₂) and acceptors (C=O and -OH) in this compound leads to a complex and robust hydrogen bonding network. In the IR spectrum, the O-H stretching vibrations of the gem-diol and the N-H stretching vibrations of the amide group are expected to appear as broad bands in the region of 3500-3200 cm⁻¹. The broadening of these peaks is a direct consequence of the hydrogen bonding interactions. The specific frequencies of these bands can provide information about the strength of the hydrogen bonds.

Raman spectroscopy can also be used to study these hydrogen bonding interactions. The O-H stretching modes are typically weak in Raman spectra, but changes in their position and width can still provide valuable information.

Analysis of Functional Group Vibrations

Beyond hydrogen bonding, vibrational spectroscopy allows for the identification of the key functional groups in this compound. The C=O stretching vibration of the amide group is expected to be a strong band in the IR spectrum, typically appearing around 1650 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will give rise to strong absorptions in the 1300-1100 cm⁻¹ region.

Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and can provide complementary information. For instance, the C-C skeletal vibrations and the symmetric C-F stretching modes would be readily observable in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Technique
O-H Stretch (H-bonded) 3500 - 3200 IR, Raman
N-H Stretch (H-bonded) 3400 - 3200 IR, Raman
C=O Stretch (Amide I) ~1650 IR
N-H Bend (Amide II) ~1550 IR
C-F Stretch 1300 - 1100 IR

Note: These are predicted ranges based on characteristic group frequencies.

X-ray Diffraction (XRD) and Crystallography

Powder X-ray diffraction (PXRD) could be used to analyze the bulk crystalline material, confirm phase purity, and identify the crystal system. While not providing the atomic-level detail of single-crystal XRD, PXRD is an essential tool for routine characterization.

Although a specific crystal structure for this compound is not publicly available, based on studies of other small organic molecules, it is expected to crystallize in a common space group, with the crystal packing dominated by the hydrogen bonding interactions between the gem-diol, amide, and water molecules.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Determination of Solid-State Molecular Architecture

The process would involve growing a suitable single crystal of the compound, which can often be the most challenging step. This crystal would then be exposed to a monochromatic X-ray beam. The resulting diffraction pattern, a unique arrangement of spots of varying intensity, is collected and analyzed. Through complex mathematical calculations, this pattern is converted into an electron density map, from which the positions of individual atoms can be resolved, revealing the complete molecular structure.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₃H₃F₃NO₂·H₂O
Formula Weight 177.08
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) 90
β (°) Data not available
γ (°) 90
Volume (ų) Data not available
Z 4

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined through single-crystal X-ray diffraction analysis. No published crystallographic data for this compound currently exists.

Polymorphism and Hydration States in Crystalline Forms

Polymorphism describes the ability of a compound to exist in more than one crystalline form. These different forms, or polymorphs, would have the same chemical composition but different internal crystal packing, leading to variations in physical properties. Hydrates are crystalline forms that incorporate water molecules into their lattice structure. nih.govnih.gov These are sometimes referred to as pseudopolymorphs.

The investigation of polymorphism and hydration states for this compound would involve crystallization experiments under a wide range of conditions, such as different solvents, temperatures, and cooling rates. nih.gov The resulting solid forms would be analyzed using techniques like X-ray Powder Diffraction (XRPD), which provides a characteristic fingerprint for each crystalline form. Thermal analysis methods, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), would also be crucial for identifying different solid forms and studying their transformations and dehydration processes.

Different hydration states are possible, such as monohydrates (one water molecule per compound molecule), dihydrates, or hemihydrates. nih.gov Each distinct hydrate or anhydrous polymorph would represent a unique solid-state form with its own specific structure and properties.

Advanced Spectroscopic Techniques for Interatomic Interactions (e.g., XANES)

To probe the specific interatomic interactions and electronic structure of this compound, advanced spectroscopic techniques would be employed. X-ray Absorption Near-Edge Structure (XANES) spectroscopy, particularly at the fluorine K-edge, would be a powerful tool. rsc.orgnih.gov

XANES involves tuning synchrotron-generated X-rays to the absorption edge of a specific element (in this case, fluorine) and measuring the absorption coefficient as a function of energy. The resulting spectrum is highly sensitive to the local chemical environment, including the oxidation state, coordination geometry, and covalent character of the bonds involving the absorbing atom. researchgate.netresearchgate.net For this compound, fluorine K-edge XANES could provide detailed insights into the C-F bonds and any hydrogen bonding interactions involving the fluorine atoms, which are crucial for understanding the molecule's solid-state behavior.

Computational Chemistry and Theoretical Modeling of Trifluoropyruvamide Hydrate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energetics of molecules. These methods are fundamental to understanding chemical bonding, reactivity, and spectroscopic properties.

Prediction of Electronic Structure and Energetics

Methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to predict the electronic structure of trifluoropyruvamide (B1304051) hydrate (B1144303). These calculations could determine key properties such as molecular orbital energies, electron density distribution, and electrostatic potential. Such studies would reveal the influence of the highly electronegative trifluoromethyl group and the amide functionality on the electronic character of the molecule. The energetics, including the heat of formation and the stability of the hydrate form relative to the anhydrous ketone, could also be calculated.

A typical output from such calculations would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.

Table 1: Hypothetical Electronic Properties of Trifluoropyruvamide Hydrate from Quantum Chemical Calculations

PropertyCalculated Value (arbitrary units)
Energy of HOMO-X.XX eV
Energy of LUMO-Y.YY eV
HOMO-LUMO GapZ.ZZ eV
Dipole MomentD.DD Debye
Heat of FormationΔHf (kJ/mol)
Note: This table is for illustrative purposes only, as specific data for this compound is not available in the cited literature.

Reaction Pathway Simulations and Transition State Geometries

Quantum chemical methods are invaluable for mapping out potential reaction pathways. For this compound, this could involve studying the mechanism of its formation from trifluoropyruvamide and water, or its participation in biochemical reactions. By calculating the potential energy surface, researchers can identify transition state structures and determine the activation energies for various reactions. This information is critical for understanding the kinetics and mechanisms of chemical transformations involving the hydrate.

Conformational Analysis of Hydrated Species

The presence of the hydrate moiety and the flexible amide group suggests that this compound can exist in multiple conformations. Conformational analysis using quantum chemical methods would involve systematically exploring the molecule's potential energy surface to identify stable conformers and the energy barriers between them. This analysis would provide insights into the preferred three-dimensional structure of the molecule in different environments, which is crucial for understanding its biological activity and interactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal detailed information about dynamics, thermodynamics, and conformational changes.

Solvent-Mediated Interactions and Hydration Shell Dynamics

MD simulations are particularly well-suited for studying the interactions between a solute and its surrounding solvent molecules. For this compound, simulations in a water box would allow for a detailed analysis of the hydration shell. Researchers could investigate the structure and dynamics of water molecules in the immediate vicinity of the solute, including the number of hydrogen bonds formed and the residence time of water molecules. This would provide a molecular-level understanding of how the compound is solvated.

Protein-Ligand Binding Dynamics Involving Hydrate Moiety

Given the interest in α-ketoamides as enzyme inhibitors, MD simulations could be used to study the binding of this compound to a target protein. These simulations can provide insights into the dynamic process of binding, including the conformational changes in both the ligand and the protein upon complex formation. A key aspect would be to investigate the role of the hydrate moiety in the binding process. The simulations could reveal whether the water molecules of the hydrate are displaced upon binding or if they participate in mediating interactions with the protein active site.

Table 2: Illustrative Parameters from a Hypothetical Molecular Dynamics Simulation of this compound in a Protein Binding Site

Simulation ParameterDescription
Force FieldA set of parameters to describe the potential energy of the system.
Water ModelThe model used to represent water molecules (e.g., TIP3P, SPC/E).
Simulation TimeThe total time duration of the simulation (e.g., 100 ns).
Key InteractionsHydrogen bonds, hydrophobic contacts, electrostatic interactions.
Binding Free EnergyCalculated energy of binding between the ligand and the protein.
Note: This table is for illustrative purposes only, as specific data for this compound is not available in the cited literature.

Application of Machine Learning in Predicting Reactivity and Biological Activity

The intersection of computational chemistry and machine learning offers a powerful paradigm for accelerating the discovery and development of novel molecules. For a compound such as this compound, machine learning models can be leveraged to predict its chemical reactivity and potential biological activities, thereby guiding experimental efforts and reducing the resources required for laboratory-based screening. These predictive models are built by training algorithms on large datasets of known molecules, enabling them to learn the complex relationships between molecular structures and their properties.

At its core, the application of machine learning in this context involves creating a quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) model. This process begins with the numerical representation of the molecule's features, known as molecular descriptors. For this compound, these descriptors can be categorized into several types:

Constitutional Descriptors: These are the most straightforward descriptors and include counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These describe the connectivity of the atoms in the molecule, such as the Wiener index or the Balaban J index.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include information on bond lengths, bond angles, and dihedral angles.

Quantum Chemical Descriptors: Calculated using computational chemistry methods, these descriptors include properties like HOMO/LUMO energies, partial charges, and dipole moments.

Once a set of relevant descriptors for this compound and a library of other compounds has been generated, a machine learning algorithm is trained to find a mathematical correlation between these descriptors and a specific activity or property of interest. Common machine learning algorithms employed in this field include:

Random Forests

Support Vector Machines

Artificial Neural Networks

The performance of these models is rigorously evaluated using statistical methods such as cross-validation to ensure their predictive power on new, unseen molecules.

For this compound, machine learning models could be developed to predict various aspects of its chemical reactivity. For instance, a model could be trained to predict its susceptibility to nucleophilic attack at the carbonyl carbon, a key feature of its reactivity. The descriptors used for such a model would likely include quantum chemical parameters that describe the electron distribution around the carbonyl group.

A hypothetical dataset for training such a model might look like the following:

Compound LUMO Energy (eV) Partial Charge on Carbonyl Carbon Observed Reactivity (Rate Constant)
Compound A-1.23+0.451.2 x 10-3
Compound B-1.56+0.513.5 x 10-3
This compound (predicted) -1.89 +0.58 Predicted: 7.8 x 10-3
Compound C-0.98+0.410.8 x 10-3

This is a hypothetical table for illustrative purposes.

Similarly, machine learning can be a powerful tool for predicting the potential biological activities of this compound. By training a model on a large dataset of compounds with known biological activities (e.g., enzyme inhibition, receptor binding), it is possible to predict whether this compound is likely to be active against a particular biological target.

The molecular descriptors used in this context would be chosen to capture the features that are important for molecular recognition by a biological target, such as size, shape, and the distribution of hydrophobic and hydrophilic regions.

Below is an example of how data might be structured for a classification model to predict whether a compound is an inhibitor of a specific enzyme:

Compound Molecular Weight LogP Number of Hydrogen Bond Donors Enzyme Inhibitor (Yes/No)
Compound X150.11.22Yes
Compound Y250.33.51No
This compound (predicted) 133.05 -0.5 3 Predicted: Yes
Compound Z310.44.10No

This is a hypothetical table for illustrative purposes.

The continued development of machine learning algorithms and the increasing availability of large chemical datasets are poised to further enhance our ability to predict the properties of molecules like this compound, thereby accelerating the pace of scientific discovery.

Biochemical and Catalytic Applications of Trifluoropyruvamide Hydrate and Its Analogs

Role as Enzymatic Inhibitors and Probes

Trifluoropyruvamide (B1304051) hydrate (B1144303) and its analogs have emerged as significant molecules in biochemical research, primarily for their role as potent inhibitors of zinc-dependent enzymes. Their unique chemical structure allows for specific interactions within enzyme active sites, making them valuable tools for studying enzymatic mechanisms and as scaffolds for therapeutic drug design.

Histone Deacetylase (HDAC) Inhibition Studies

Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation through the deacetylation of lysine residues on histone and non-histone proteins. researchgate.net The inhibition of these enzymes is a promising strategy in cancer therapy, as it can lead to the hyperacetylation of histones, induction of tumor suppressor genes, and ultimately, apoptosis. researchgate.net While traditional HDAC inhibitors like hydroxamates are potent, they often suffer from poor pharmacokinetic properties and a lack of isoform selectivity. researchgate.net Trifluoropyruvamide hydrates were developed as alternatives to overcome some of these limitations, particularly the metabolic instability of earlier trifluoromethylketones (TFMKs). researchgate.net

HDACs are metalloenzymes that utilize a Zn²⁺ ion in their active site for catalysis. researchgate.net The inhibitory action of trifluoropyruvamide hydrate is centered on its ability to effectively chelate this catalytic zinc ion. The key to this interaction is the trifluoromethylketone moiety, which is highly electrophilic. In an aqueous environment, this ketone is readily hydrated to form a stable geminal diol (gem-diol).

This hydrated form, the gem-diol, acts as the zinc-binding group (ZBG). It coordinates with the Zn²⁺ ion in a bidentate manner, forming a stable 4-membered ring chelate complex. This binding occupies the active site, competitively blocking the access of the natural substrate, acetyl-L-lysine, and thereby inhibiting the enzyme's deacetylase activity. This mechanism contrasts with many common inhibitors, such as hydroxamic acids, which form a 5-membered ring chelate with the zinc ion.

The development of potent and selective HDAC inhibitors based on the trifluoropyruvamide scaffold follows a well-established pharmacophore model. This model consists of three key components:

Zinc-Binding Group (ZBG): The group that directly interacts with the catalytic zinc ion. For this class of compounds, the hydrated trifluoromethylketone serves as the ZBG. researchgate.net

Linker: A chemical moiety that connects the ZBG to the cap group and occupies the hydrophobic channel of the enzyme's active site. researchgate.net

Cap Group: A larger, often aromatic, surface-recognition group that interacts with the outer rim of the HDAC catalytic groove. researchgate.net

Selectivity among the different HDAC isoforms is primarily achieved by modifying the cap group. researchgate.net The amino acid residues on the surface and rim of the catalytic site vary between HDAC isoforms. By designing cap groups that form specific interactions (e.g., hydrogen bonds, van der Waals forces) with the unique residues of a particular isoform, inhibitors can be tailored to be more selective. researchgate.net Research has shown that modifications to the cap group in trifluoropyruvamide analogs have yielded compounds with a wide range of potencies, with some achieving IC₅₀ values in the low nanomolar range. researchgate.net Furthermore, these design principles have been used to develop analogs with significant selectivity for HDAC8 over other isoforms. researchgate.net

Table 1: Inhibitory Activity of Selected Trifluoropyruvamide Analogs against HDAC Isoforms This table is representative of data found in research studies.

Compound IDCap Group ModificationHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)HDAC8 IC₅₀ (nM)
Analog A Phenyl15025045
Analog B Naphthyl9818022
Analog C Biphenyl7513015

Aminopeptidase Inhibition Mechanisms

Based on the available scientific literature, there is no specific information regarding the application or mechanism of this compound as an inhibitor of aminopeptidases. Research has predominantly focused on its interactions with histone deacetylases.

Impact of Hydrate Moiety on Metabolic Stability in Biological Systems

A significant challenge with early-generation trifluoromethylketone (TFMK) inhibitors was their poor metabolic stability. researchgate.net In biological systems, the ketone group of TFMKs is susceptible to rapid reduction by carbonyl reductases, converting them into inactive trifluoromethyl alcohols. researchgate.net This rapid in vivo metabolism gave the compounds very short half-lives, preventing their development as viable drug candidates. researchgate.net

The design of trifluoropyruvamides (TFPAs) directly addresses this critical issue. By incorporating an amide carbonyl group adjacent to the trifluoromethylketone, an additional powerful electron-withdrawing group is introduced into the molecule. researchgate.net This modification enhances the electron-withdrawing effect of the trifluoromethyl group, which significantly increases the electrophilicity of the ketone carbon. researchgate.net

The result is a much more stable hydrate (gem-diol) form of the ketone. researchgate.net This stabilized hydrate moiety is resistant to metabolic reduction by carbonyl reductases. researchgate.net By preventing this metabolic pathway, the hydrate moiety confers a crucial metabolic stability to the molecule, allowing it to maintain its active, inhibitory form for a longer duration in biological systems. researchgate.net

Catalytic Principles and Applications

The reviewed scientific literature focuses on the role of this compound and its analogs as enzyme inhibitors that block the active site of metalloenzymes. There is currently no available information to suggest their application as catalysts themselves or their use in broader catalytic processes. Their primary documented function in a biochemical context is the inhibition of catalytic activity in enzymes like HDACs.

Hydration-Dependent Catalysis in Organic Transformations

The role of water in catalysis is multifaceted and can be crucial for the efficiency of certain organic transformations. In what is known as hydration-dependent catalysis, the presence and concentration of water can dramatically impact reaction rates and product distributions. Water can act as a reactant, a proton shuttle, a stabilizing agent for transition states, or even as a co-catalyst.

For hypothetical catalytic systems involving this compound, the hydrate form itself suggests a potential role for the bound water molecule. This water could, in theory, participate in proton transfer steps, a common feature in many acid- or base-catalyzed reactions. The equilibrium between the hydrated and non-hydrated forms of the pyruvamide could also be a controlling factor, with the catalytic activity being dependent on the specific form present under reaction conditions. However, without experimental data, these considerations remain speculative.

Development of Trifluoropyruvamide-Derived Catalysts

The development of catalysts derived from specific molecular scaffolds is a common strategy in catalyst design. By modifying a core structure, chemists can tune the steric and electronic properties of a catalyst to optimize its performance for a particular reaction. Trifluoropyruvamide, with its amide and trifluoromethyl ketone functionalities, presents theoretical opportunities for derivatization into novel catalysts.

For instance, the amide nitrogen could be incorporated into a ligand backbone for a metal-based catalyst. The trifluoromethyl group would exert a strong electron-withdrawing effect, which could modulate the electronic properties of the catalytic center. Furthermore, the chiral center that could be generated at the carbonyl carbon upon reduction or addition of a nucleophile could be exploited in the design of asymmetric catalysts. Such catalysts are of high value in the synthesis of enantiomerically pure compounds, a critical aspect of pharmaceutical development.

While these principles of catalyst design are well-established, their specific application to trifluoropyruvamide to create novel catalysts has not been reported in the scientific literature reviewed.

Future Research Directions and Translational Perspectives

Development of Green and Sustainable Synthetic Routes

The future synthesis of trifluoropyruvamide (B1304051) hydrate (B1144303) and its derivatives will likely prioritize the principles of green chemistry to minimize environmental impact and enhance economic viability. Current synthetic strategies for producing trifluoromethyl ketones often rely on reagents and conditions that are not environmentally benign. durham.ac.uk Future research will aim to develop more sustainable pathways.

One promising avenue is the utilization of fluoroform (HCF3), a potent greenhouse gas and an industrial byproduct, as a trifluoromethylating agent. beilstein-journals.orgbeilstein-journals.orgnih.gov Developing catalytic systems that can efficiently activate fluoroform for the nucleophilic trifluoromethylation of appropriate amide precursors would represent a significant advancement in sustainability. nih.gov Research in this area could focus on designing novel organometallic or organocatalytic systems that operate under mild conditions with high atom economy.

Biocatalysis presents another attractive green approach. researchgate.net The use of engineered enzymes to catalyze the synthesis of fluorinated compounds is a growing field. researchgate.net Future investigations could explore the potential of enzymes to construct the trifluoropyruvamide scaffold with high stereoselectivity and under aqueous, environmentally friendly conditions.

The following table summarizes potential green synthetic strategies for trifluoropyruvamide hydrate:

Synthetic StrategyDescriptionPotential Advantages
Fluoroform Utilization Employing fluoroform (HCF3) as the trifluoromethyl source with a suitable catalyst.Utilizes a greenhouse gas byproduct, potentially cost-effective.
Biocatalysis Using engineered enzymes to construct the trifluoropyruvamide backbone.High selectivity, mild reaction conditions, aqueous media.
Flow Chemistry Continuous flow synthesis to improve reaction efficiency and safety.Enhanced heat and mass transfer, improved safety, potential for automation.
Solvent Minimization Use of greener solvents or solvent-free reaction conditions.Reduced environmental impact and waste generation.

Exploration of Novel Biochemical Targets and Therapeutic Modalities

The established role of trifluoromethyl ketones as inhibitors of serine and cysteine proteases provides a strong foundation for exploring new therapeutic applications. nih.govnih.gov The hydrated carbonyl of trifluoropyruvamide mimics the tetrahedral intermediate of peptide bond cleavage, making it an effective inhibitor of these enzymes. nih.gov

Future research should extend beyond these initial targets to identify novel biochemical pathways and enzymes that can be modulated by this compound and its derivatives. Given the fundamental role of proteases in various pathologies, there is a vast landscape of potential targets. chemdiv.comnih.govnih.gov

Potential Novel Biochemical Targets:

Viral Proteases: Many viruses rely on proteases for their replication. Trifluoropyruvamide-based inhibitors could be developed as broad-spectrum antiviral agents. nih.gov

Parasitic Proteases: Proteases are crucial for the life cycle of parasites such as Plasmodium falciparum (malaria) and Toxoplasma gondii (toxoplasmosis). nih.govmdpi.com

Cancer-Related Proteases: Certain proteases are overexpressed in tumors and contribute to cancer progression and metastasis. chemdiv.com

Neurological Enzymes: Enzymes involved in neurological disorders could also be potential targets.

The development of activity-based probes incorporating the trifluoropyruvamide warhead could be a powerful tool for identifying these new targets in complex biological systems. nih.gov

Advanced Computational Approaches for Structure-Function Elucidation

Computational chemistry and molecular modeling are indispensable tools for understanding the molecular interactions that govern the inhibitory activity of this compound and for the rational design of new derivatives. researchgate.net

Quantum Mechanical (QM) Calculations: QM methods can provide detailed insights into the electronic structure of the hydrated ketone and its interaction with active site residues. nih.govic.ac.uk These calculations can help to elucidate the mechanism of inhibition and quantify the stability of the enzyme-inhibitor complex.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the inhibitor within the enzyme's active site, providing a more realistic picture of the binding process and the role of water molecules. nih.govnih.gov This can be particularly important for understanding the stability of the hydrated form of the inhibitor in the binding pocket.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to build predictive models that correlate the structural features of trifluoropyruvamide derivatives with their biological activity. mdpi.comdoi.orgmdpi.comfrontiersin.org These models can guide the design of new analogs with improved potency and selectivity.

The following table outlines key computational approaches and their applications:

Computational MethodApplication in this compound Research
Quantum Mechanics (QM) Elucidate the electronic nature of the hydrated carbonyl and its reactivity.
Molecular Dynamics (MD) Simulate the binding process and stability of the inhibitor-enzyme complex.
3D-QSAR Develop predictive models for guiding the design of new derivatives.
Virtual Screening Identify potential new enzyme targets through large-scale in silico docking.

Integration of High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To explore the vast chemical space around the trifluoropyruvamide scaffold and identify novel derivatives with enhanced therapeutic properties, the integration of high-throughput screening (HTS) and combinatorial chemistry will be crucial. nih.govlifechemicals.comnih.govacs.org

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against specific biological targets. nih.govnih.gov The development of robust and sensitive assays for target enzymes will be essential for screening trifluoropyruvamide derivatives. nih.gov

Combinatorial Chemistry: Combinatorial synthesis enables the rapid generation of large and diverse libraries of related compounds. nih.govresearchgate.netamericanpeptidesociety.org By systematically varying the substituents on the trifluoropyruvamide core, it is possible to create focused libraries for screening. americanpeptidesociety.org The "split-mix" synthesis approach is a powerful technique for generating one-bead-one-compound libraries, which are well-suited for on-bead screening assays. nih.gov

The synergy between combinatorial synthesis and HTS will accelerate the discovery of new lead compounds. Hits identified from the initial screen can then be further optimized using the computational methods described in the previous section to generate potent and selective drug candidates.

Q & A

Q. What are the established synthetic protocols for trifluoropyruvamide hydrate, and what critical parameters ensure high yields?

this compound is synthesized via the reaction of trifluoroacetic anhydride with isocyanides under rigorously controlled conditions. Key parameters include:

  • Temperature : Maintained between −80°C and −60°C to prevent side reactions .
  • Solvent : Dichloromethane (0.35 M concentration) ensures optimal solubility and reaction kinetics .
  • Atmosphere : Argon gas prevents moisture ingress and oxidation . Post-reaction, hydrolysis at 25°C with water yields the stable hydrate form. Deviations in these parameters may reduce yield or purity.

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Spectroscopy : Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy validate functional groups (e.g., C=O, CF₃) and hydrogen bonding in the hydrate .
  • X-ray diffraction (XRD) : Resolves crystal structure and confirms hydrate formation via lattice water molecules .
  • Mass spectrometry (MS) : Verifies molecular weight and fragmentation patterns .

Q. How does temperature influence the stability and reactivity of this compound during synthesis?

Low temperatures (−80°C to −60°C) suppress unwanted side reactions (e.g., decomposition of isocyanides), while hydrolysis at 25°C ensures controlled water incorporation. Thermal stability studies via differential scanning calorimetry (DSC) can further characterize phase transitions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QTAIM) elucidate non-covalent interactions in this compound?

  • Density Functional Theory (DFT) : Models electronic structure to predict charge transfer between trifluoropyruvamide and water molecules .
  • Quantum Theory of Atoms in Molecules (QTAIM) : Identifies bond critical points and quantifies hydrogen bond strengths in the crystal lattice .
  • Natural Bond Orbital (NBO) Analysis : Reveals hyperconjugative interactions stabilizing the hydrate structure . These methods require validation against experimental XRD and spectroscopic data to ensure accuracy.

Q. What strategies resolve contradictions in experimental data on hydrate formation kinetics?

  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, gas atmosphere) to minimize variability .
  • Error Analysis : Quantify uncertainties in spectroscopic or XRD measurements (e.g., peak fitting errors, instrumental drift) .
  • Cross-Validation : Compare results across multiple techniques (e.g., IR vs. XRD for hydrate confirmation) to identify systematic biases .

Q. How can reaction yields be optimized for this compound in scalable research settings?

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry, solvent volume) to identify optimal ranges .
  • In Situ Monitoring : Use techniques like ReactIR to track intermediate formation and adjust conditions dynamically .
  • Purification Protocols : Employ recrystallization or chromatography to isolate high-purity hydrate, minimizing byproduct interference .

Q. What role do hydrogen-bonding networks play in the supramolecular assembly of this compound?

Hydrogen bonds between the amide group (N–H) and lattice water molecules stabilize the crystal structure. Hirshfeld surface analysis can map these interactions, while molecular dynamics simulations predict their thermodynamic contributions to assembly .

Methodological Guidelines

  • Experimental Design : Prioritize factorial designs to isolate variable effects (e.g., temperature vs. concentration) .
  • Data Interpretation : Use statistical tools (e.g., ANOVA) to distinguish experimental noise from significant trends .
  • Ethical Reporting : Disclose all raw data and computational parameters to enable replication (e.g., DFT functional choices, convergence criteria) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.